molecular formula C11H7F2N B13288759 3-Fluoro-4-(3-fluorophenyl)pyridine

3-Fluoro-4-(3-fluorophenyl)pyridine

Cat. No.: B13288759
M. Wt: 191.18 g/mol
InChI Key: GLICPYNUAJYIEV-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-fluorophenyl)pyridine is a fluorinated heterocyclic compound that belongs to the class of fluoropyridines. The presence of fluorine atoms in the aromatic ring imparts unique physical, chemical, and biological properties to the compound. Fluoropyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . These properties make this compound an interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-fluorophenyl)pyridine can be achieved through several methods. One common approach involves the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate compound can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)) for the high-yield preparation of substituted 3-fluoropyridines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination reactions using fluorinating agents such as Selectfluor® or complex mixtures of aluminum fluoride (AlF3) and copper fluoride (CuF2) at elevated temperatures (450–500°C) . These methods ensure high yields and purity of the final product, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. For example, fluorinated pyridines can act as inhibitors of certain enzymes, such as mitogen-activated protein kinase 14 (MAPK14), which plays a role in various cellular processes . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets, making it a potent inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(3-fluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of two fluorine atoms in different positions on the aromatic ring enhances its electron-withdrawing effects, making it less reactive and more stable compared to other fluoropyridines . This unique structure also contributes to its high binding affinity and selectivity towards specific molecular targets, making it a valuable compound in scientific research and industrial applications.

Biological Activity

3-Fluoro-4-(3-fluorophenyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F2NC_{11}H_8F_2N, with a molecular weight of approximately 201.19 g/mol. The compound features a pyridine ring substituted with fluorine atoms and a phenyl group, which influences its biological properties.

Research indicates that this compound may act on various biological targets, potentially modulating enzyme activities and receptor interactions. Similar compounds have demonstrated effectiveness in inhibiting enzymes involved in cancer pathways and neuropharmacological processes.

Potential Mechanisms Include:

  • Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit enzymes critical in disease pathways, particularly in oncology.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways related to pain and inflammation .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components. Variations in the substitution pattern on the pyridine ring can lead to distinct pharmacological profiles.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
4-Fluoro-2-(4-fluorophenyl)pyridineSimilar substitution patternPotentially different biological activity profile
2-Fluoro-4-(3-fluorophenyl)pyridineDifferent positioning of fluorineMay exhibit altered reactivity and binding properties
3-Fluoro-2-(3-fluorophenyl)pyridineVariation in fluorine positioningCould have distinct pharmacokinetic properties

This table illustrates how modifications in the chemical structure can affect the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research has shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Case Studies

  • Anticancer Activity : A study demonstrated that fluorinated pyridines can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds structurally related to this compound showed promise in inhibiting tumor growth in preclinical models .
  • Analgesic Effects : In analgesic research, derivatives similar to this compound exhibited antagonistic effects on TRPV1 receptors, which are involved in pain perception. This suggests potential applications in pain management therapies .

Properties

Molecular Formula

C11H7F2N

Molecular Weight

191.18 g/mol

IUPAC Name

3-fluoro-4-(3-fluorophenyl)pyridine

InChI

InChI=1S/C11H7F2N/c12-9-3-1-2-8(6-9)10-4-5-14-7-11(10)13/h1-7H

InChI Key

GLICPYNUAJYIEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=NC=C2)F

Origin of Product

United States

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